2-(Pyridin-4-YL)acetonitrile 2-(Pyridin-4-YL)acetonitrile
Brand Name: Vulcanchem
CAS No.: 13121-99-8
VCID: VC20951936
InChI: InChI=1S/C7H6N2/c8-4-1-7-2-5-9-6-3-7/h2-3,5-6H,1H2
SMILES: C1=CN=CC=C1CC#N
Molecular Formula: C7H6N2
Molecular Weight: 118.14 g/mol

2-(Pyridin-4-YL)acetonitrile

CAS No.: 13121-99-8

Cat. No.: VC20951936

Molecular Formula: C7H6N2

Molecular Weight: 118.14 g/mol

* For research use only. Not for human or veterinary use.

2-(Pyridin-4-YL)acetonitrile - 13121-99-8

Specification

CAS No. 13121-99-8
Molecular Formula C7H6N2
Molecular Weight 118.14 g/mol
IUPAC Name 2-pyridin-4-ylacetonitrile
Standard InChI InChI=1S/C7H6N2/c8-4-1-7-2-5-9-6-3-7/h2-3,5-6H,1H2
Standard InChI Key BMVSAKPRNWZCPG-UHFFFAOYSA-N
SMILES C1=CN=CC=C1CC#N
Canonical SMILES C1=CN=CC=C1CC#N

Introduction

2-(Pyridin-4-YL)acetonitrile is a heterocyclic organic compound characterized by the presence of a pyridine ring substituted with an acetonitrile group at the 4-position. It is a versatile intermediate in organic synthesis and has garnered attention for its role in pharmaceutical, agrochemical, and material sciences. The compound's unique structure allows it to participate in diverse chemical reactions, making it a valuable building block for synthesizing complex molecules.

Synthesis

The synthesis of 2-(Pyridin-4-YL)acetonitrile typically involves nucleophilic substitution or condensation reactions. A common approach is the reaction of 4-bromopyridine with acetonitrile derivatives under basic conditions, often catalyzed by transition metals.

General Synthesis Steps:

  • Starting Material: Pyridine derivatives such as 4-bromopyridine or 4-chloropyridine.

  • Reaction Conditions: Use of bases like sodium ethoxide or potassium carbonate in polar solvents (e.g., ethanol or DMF).

  • Catalysis: Transition metal catalysts such as palladium may enhance reaction efficiency.

  • Purification: Crystallization or column chromatography to isolate the product.

Example Reaction

C5H4BrN+CH3CNBase, CatalystC7H6N2+By-products\text{C}_5\text{H}_4\text{BrN} + \text{CH}_3\text{CN} \xrightarrow{\text{Base, Catalyst}} \text{C}_7\text{H}_6\text{N}_2 + \text{By-products}

Pharmaceutical Industry

2-(Pyridin-4-YL)acetonitrile serves as a precursor for synthesizing biologically active compounds:

  • Anticancer Agents: Its derivatives have been explored for their potential to inhibit cancer cell proliferation.

  • Antimicrobial Drugs: The compound has been used to develop molecules with antibacterial and antifungal properties.

  • CNS Drugs: Pyridine-based compounds are investigated for treating neurological disorders.

Agrochemical Applications

The compound is used in the development of pesticides and herbicides due to its ability to interact with biological targets in plants and pests.

Material Science

Its derivatives contribute to the synthesis of advanced materials like polymers and dyes, which benefit from the electron-donating properties of the pyridine ring.

Biological Activity

Studies on derivatives of 2-(Pyridin-4-YL)acetonitrile have demonstrated significant biological activity:

  • Antibacterial Activity: Effective against Gram-positive and Gram-negative bacteria.

  • Antifungal Activity: Comparable to clinically used antifungal agents.

  • Enzyme Inhibition: Potential inhibitors of enzymes involved in metabolic disorders.

Spectroscopic Characterization

The identification and verification of 2-(Pyridin-4-YL)acetonitrile are achieved through advanced spectroscopic techniques:

  • NMR (Nuclear Magnetic Resonance):

    • 1H^1H-NMR: Signals corresponding to aromatic protons on the pyridine ring.

    • 13C^13C-NMR: Distinct peak for the nitrile carbon at ~120 ppm.

  • IR (Infrared Spectroscopy):

    • Strong absorption band near ~2200 cm1^{-1} indicating the nitrile group.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=118m/z = 118, confirming molecular weight.

Limitations and Challenges

While versatile, the compound faces some challenges:

  • Reactivity: The nitrile group can be sensitive to hydrolysis under acidic or basic conditions.

  • Toxicity: Some derivatives may exhibit cytotoxicity, requiring careful handling and evaluation.

  • Limited Solubility: Solubility in non-polar solvents can be low, complicating certain synthetic applications.

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